AZD1283: A Technical Guide to its Mechanism of Action on the P2Y12 Receptor
AZD1283: A Technical Guide to its Mechanism of Action on the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD1283, a potent and reversible antagonist of the P2Y12 receptor. AZD1283, a non-nucleotide analogue, represents a significant area of research in the development of antiplatelet therapies for thromboembolic disorders.[1][2] This document details its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Reversible Antagonism of the P2Y12 Receptor
AZD1283 functions as a direct-acting, reversible antagonist of the P2Y12 receptor.[3][4] Unlike irreversible antagonists, such as the active metabolites of clopidogrel (B1663587) and prasugrel, AZD1283 does not form a covalent bond with the receptor.[5][6] Its binding is characterized by a dynamic equilibrium, allowing for a more controlled and potentially safer antiplatelet effect.[4][7]
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a key mediator of platelet activation and aggregation.[8][9] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), triggers a signaling cascade that leads to thrombus formation.[10] AZD1283 competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this cascade.[4][11]
Binding Site and Structural Insights
Crystallographic studies of the human P2Y12 receptor in complex with AZD1283 have provided detailed insights into its binding site.[11] AZD1283 binds to a pocket within the transmembrane helices of the receptor, distinct from the binding site of nucleotide agonists.[1][11] This binding conformation stabilizes the receptor in an inactive state, preventing the conformational changes required for G protein coupling and subsequent signal transduction.[11]
Quantitative Pharmacological Data
The potency and efficacy of AZD1283 have been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for AZD1283.
| Parameter | Value | Assay Type | Species/System | Reference |
| Binding Affinity (IC50) | 11 nM | Radioligand Competition Binding Assay | Human P2Y12 Receptor | [2] |
| Functional Antagonism (IC50) | 25 nM | GTPγS Binding Assay | Human P2Y12 Receptor | [2] |
| Platelet Aggregation Inhibition (IC50) | 3.6 µM | ADP-Induced Platelet Aggregation | Not Specified | [2] |
| Antithrombotic Effect (EC50) | 3 µg/(kg×min) | Inhibition of ADP-induced platelet aggregation | Dog (in vivo) | [2] |
Signaling Pathways Modulated by AZD1283
The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling pathway. AZD1283, by blocking this initial step, effectively inhibits all downstream signaling events.
Key Steps in P2Y12 Signaling and Inhibition by AZD1283:
-
ADP Binding and Receptor Activation: Under normal physiological conditions, ADP binds to the P2Y12 receptor.[10]
-
Gi Protein Activation: This binding event activates the associated inhibitory G-protein (Gi).[8][10]
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[8][12]
-
Reduction in cAMP Levels: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is an inhibitor of platelet activation, its reduction promotes platelet aggregation.[8]
-
Activation of PI3K: The Gi pathway also leads to the activation of phosphoinositide 3-kinase (PI3K), a key step in the signaling cascade that promotes platelet activation and aggregation.[12][13]
-
AZD1283-Mediated Blockade: AZD1283 physically occupies the ADP binding pocket on the P2Y12 receptor, preventing ADP from binding and initiating this entire signaling cascade.[11]
Experimental Protocols
The characterization of AZD1283's mechanism of action relies on a suite of well-established experimental protocols.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of AZD1283 for the P2Y12 receptor.
-
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the P2Y12 receptor competes with unlabeled AZD1283 for binding to the receptor. The amount of radiolabeled ligand displaced by AZD1283 is measured to determine its binding affinity.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared.[11]
-
Incubation: A constant concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2MeSADP) is incubated with the membrane preparation in the presence of varying concentrations of AZD1283.[11]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of AZD1283 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
GTPγS Binding Assay
This functional assay measures the ability of AZD1283 to antagonize agonist-induced G-protein activation.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[14]
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the P2Y12 receptor and the corresponding Gi protein are used.[14]
-
Pre-incubation: Membranes are pre-incubated with a P2Y12 agonist (e.g., ADP) and varying concentrations of AZD1283.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS.[15]
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form, often using filtration or a scintillation proximity assay (SPA).[14][15]
-
Quantification: The amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The IC50 value, representing the concentration of AZD1283 that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined.
-
ADP-Induced Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y12 receptor antagonism on platelet function.
-
Principle: Platelet-rich plasma (PRP) or whole blood is treated with ADP to induce aggregation. The ability of AZD1283 to inhibit this aggregation is quantified by measuring changes in light transmittance or impedance.[16]
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.[16][17]
-
Incubation: PRP is incubated with varying concentrations of AZD1283 or a vehicle control.
-
Aggregation Induction: Platelet aggregation is initiated by the addition of a standard concentration of ADP.[17][18]
-
Measurement: Aggregation is monitored over time using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.[16]
-
Data Analysis: The IC50 value, the concentration of AZD1283 that inhibits 50% of the ADP-induced platelet aggregation, is calculated.
-
Conclusion
AZD1283 is a potent, selective, and reversible antagonist of the P2Y12 receptor. Its mechanism of action involves the direct blockade of ADP binding, leading to the inhibition of the Gi-mediated signaling cascade and subsequent platelet activation and aggregation. The pharmacological profile of AZD1283 has been thoroughly characterized using a range of in vitro and in vivo assays, providing a solid foundation for its continued investigation as a potential antiplatelet therapeutic agent. This technical guide has summarized the core aspects of its mechanism of action, providing valuable information for researchers and professionals in the field of drug development.
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